2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
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Overview
Description
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 5-position and an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with ethyl cyanoacetate to form an intermediate compound.
Decarboxylation: The intermediate compound is then subjected to decarboxylation to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized for higher yields and efficiency. The process involves:
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-(Trifluoromethyl)pyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure with a chlorine atom instead of a hydrogen atom at the 3-position.
2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with an amine group instead of a nitrile group.
Uniqueness
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNJBOEUBLOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649593 |
Source
|
Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-18-7 |
Source
|
Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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